[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile
CAS No.: 88757-22-6
Cat. No.: VC15925734
Molecular Formula: C11H6Cl2N2O
Molecular Weight: 253.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88757-22-6 |
|---|---|
| Molecular Formula | C11H6Cl2N2O |
| Molecular Weight | 253.08 g/mol |
| IUPAC Name | 2-(5,7-dichloroquinolin-8-yl)oxyacetonitrile |
| Standard InChI | InChI=1S/C11H6Cl2N2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
| Standard InChI Key | UZFNNLUCAWLWNO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C(C=C2Cl)Cl)OCC#N)N=C1 |
Introduction
Structural and Molecular Characteristics
The molecular formula of [(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile is C₁₁H₆Cl₂N₂O, with a molecular weight of 253.08 g/mol. Its IUPAC name, 2-(5,7-dichloroquinolin-8-yl)oxyacetonitrile, reflects the dichloro substitutions at positions 5 and 7 of the quinoline ring and the acetonitrile group attached via an ether linkage at position 8. The planar quinoline core facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance electrophilic reactivity .
Comparative Structural Analysis of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substitutions |
|---|---|---|---|
| [(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile | C₁₁H₆Cl₂N₂O | 253.08 | 5,7-Cl; 8-OCH₂CN |
| 5,7-Dichloro-8-hydroxyquinoline | C₉H₅Cl₂NO | 214.05 | 5,7-Cl; 8-OH |
| 2-(5-Bromo-7-chloroquinolin-8-yl)oxyacetonitrile | C₁₁H₆BrClN₂O | 297.54 | 5-Br,7-Cl; 8-OCH₂CN |
The acetonitrile moiety distinguishes this compound from analogs like 5,7-dichloro-8-hydroxyquinoline, which features a hydroxyl group instead . This substitution impacts solubility and reactivity, as the nitrile group participates in nucleophilic reactions .
Synthesis and Chemical Reactivity
Reactivity Profile
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Nitrile Group: Participates in nucleophilic additions (e.g., with Grignard reagents) and hydrolysis to carboxylic acids.
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Quinoline Core: Undergoes electrophilic substitution at electron-deficient positions, influenced by chloro substituents .
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Ether Linkage: Susceptible to cleavage under strong acidic or basic conditions .
Physicochemical Properties
The compound’s low aqueous solubility necessitates formulation with co-solvents for biological assays . Its lipophilicity (LogP ~3.5) suggests favorable membrane permeability, a critical factor in drug design .
Biological Activities and Mechanisms
Kinase Inhibition
[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile exhibits preliminary activity against protein kinases involved in cancer pathways, particularly those regulating cell proliferation and apoptosis. Kinase inhibition is attributed to competitive binding at the ATP-binding site, a common mechanism among quinoline-based inhibitors .
Applications in Medicinal Chemistry
Oncology
Quinoline derivatives are explored as kinase inhibitors in breast and lung cancers. The dichloro-acetonitrile variant’s ability to disrupt signaling pathways positions it as a candidate for combination therapies .
Infectious Diseases
The structural motif of 5,7-dichloro substitution correlates with broad-spectrum antimicrobial activity, suggesting potential against drug-resistant pathogens .
Future Research Directions
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